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Abstract
Antimony trisulfide (Sb₂S₃), a binary chalcogenide semiconductor, has garnered significant

interest for its potential applications in photovoltaics, optoelectronics, and thermoelectric

devices. A critical parameter governing its performance in these applications is the electronic

band gap. This technical guide provides a comprehensive overview of the electronic band gap

of crystalline Sb₂S₃, consolidating experimental and theoretical data. It details the experimental

methodologies for band gap determination, including UV-Visible spectroscopy and

photoluminescence spectroscopy, and outlines the computational approaches based on

Density Functional Theory (DFT). The influence of crystal structure and external factors on the

band gap is also discussed.

Introduction
Crystalline antimony trisulfide (stibnite) is a direct band gap semiconductor.[1] Its crystal

structure is typically orthorhombic with the Pnma space group.[2][3] The electronic band gap of

crystalline Sb₂S₃ generally falls within the range of 1.6 eV to 1.9 eV, making it suitable for

absorbing a significant portion of the solar spectrum.[4] However, the reported values exhibit a

notable variance depending on the synthesis method, crystallinity, and measurement

technique. This guide aims to provide a detailed compilation of these values and the

methodologies used to obtain them.
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Quantitative Data Summary
The electronic band gap of crystalline Sb₂S₃ has been determined through various

experimental techniques and theoretical calculations. A summary of these values is presented

in the tables below for easy comparison.

Table 1: Experimental Band Gap Values of Crystalline Sb₂S₃

Synthesis Method
Measurement
Technique

Band Gap (eV) Reference

Chemical Bath

Deposition (annealed)
UV-Vis Spectroscopy 1.60 - 2.20 [5]

Thermal Evaporation

(annealed)
UV-Vis Spectroscopy 1.48 - 1.67 [5]

Spray Pyrolysis UV-Vis Spectroscopy 1.65 [4]

Hydrothermal

Synthesis (annealed)
UV-Vis Spectroscopy 1.7 - 2.1 [5]

Bridgman Grown

Single Crystal
Optical Absorption 1.7 - 1.8 [2]

Close Space

Sublimation
UV-Vis Spectroscopy 1.69 [6]

Table 2: Theoretical Band Gap Values of Crystalline Sb₂S₃
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Computational
Method

Functional Band Gap (eV) Reference

Density Functional

Theory (DFT)
PBE

1.30 (indirect), 1.33

(direct)
[7]

Density Functional

Theory (DFT)
EV-GGA 1.60 (direct) [8]

Density Functional

Theory (DFT)
HSE06 1.75 (direct) [1]

Density Functional

Theory (DFT)
MBJ + vdW ~1.7 (direct) [6]

Density Functional

Theory (DFT)
LDA 1.18 (direct) [9]

Density Functional

Theory (DFT)
WC-GGA 1.012 (direct) [1][10]

Experimental Protocols
UV-Visible Spectroscopy
UV-Visible spectroscopy is the most common experimental technique for determining the

optical band gap of semiconductor thin films. The protocol involves measuring the absorbance

or transmittance of the material as a function of wavelength.

3.1.1. Sample Preparation: Chemical Bath Deposition (CBD) of Sb₂S₃ Thin Films

Substrate Cleaning: Soda-lime glass or FTO-coated glass substrates are sequentially

cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol,

each for 15-20 minutes. The substrates are then dried with a nitrogen gun.

Precursor Solution Preparation:

An antimony source solution is prepared by dissolving antimony chloride (SbCl₃) in a

solvent like acetone.[5]
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A sulfur source solution is prepared by dissolving sodium thiosulfate (Na₂S₂O₃) in

deionized water.[5]

Deposition: The cleaned substrates are immersed in a chemical bath containing the

antimony and sulfur precursor solutions. The deposition is typically carried out at or near

room temperature for several hours.[6]

Annealing: The as-deposited amorphous films are annealed in an inert atmosphere (e.g.,

nitrogen or argon) or a sulfur-containing atmosphere at temperatures ranging from 250°C to

450°C to induce crystallization into the orthorhombic phase.[5][11]

3.1.2. Measurement and Data Analysis

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used to measure the

absorbance (A) and transmittance (T) of the crystalline Sb₂S₃ thin film over a wavelength

range typically from 300 nm to 1100 nm.

Data Acquisition: The absorbance spectrum is recorded. For thin films, the absorption

coefficient (α) can be calculated from the absorbance (A) and the film thickness (d) using the

relation: α = 2.303 * A / d.

Tauc Plot Analysis: The optical band gap (Eg) is determined using the Tauc relation for a

direct band gap semiconductor: (αhν)² = B(hν - Eg) where hν is the photon energy and B is a

constant. A Tauc plot is generated by plotting (αhν)² versus hν. The linear portion of the plot

is extrapolated to the energy axis (where (αhν)² = 0) to obtain the value of the direct band

gap.[4][10][12] For powdered or highly scattering samples, diffuse reflectance spectroscopy

can be used, and the Kubelka-Munk function is employed to relate reflectance to the

absorption coefficient.[13]

Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information

about the electronic transitions in a material.

3.2.1. Experimental Setup

A typical PL setup consists of:
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Excitation Source: A laser with a photon energy greater than the band gap of Sb₂S₃ (e.g., a

532 nm CW laser).[14]

Monochromator: To disperse the emitted light.

Detector: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera.

Optics: Lenses and filters to focus the laser beam onto the sample and collect the emitted

luminescence.

3.2.2. Measurement Protocol

The crystalline Sb₂S₃ sample is mounted in a cryostat to enable temperature-dependent

measurements.

The laser beam is focused onto the sample surface.

The emitted photoluminescence is collected and directed into the monochromator.

The detector records the PL intensity as a function of wavelength (or energy). The peak

position of the near-band-edge emission provides an estimate of the band gap energy.[7]

Computational Methodology: Density Functional
Theory (DFT)
First-principles calculations based on DFT are powerful tools for investigating the electronic

band structure of materials.

4.1. Computational Workflow

Crystal Structure Definition: The calculation starts with the experimental crystal structure of

orthorhombic Sb₂S₃ (space group Pnma).[8]

Software and Pseudopotentials: A DFT software package such as VASP, Quantum

ESPRESSO, or SIESTA is used. Pseudopotentials are employed to describe the interaction

between the core and valence electrons.
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Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial

for accurately predicting the band gap. Common functionals used for Sb₂S₃ include the Local

Density Approximation (LDA), Generalized Gradient Approximation (GGA) in the Perdew-

Burke-Ernzerhof (PBE) formulation, and more advanced hybrid functionals like Heyd-

Scuseria-Ernzerhof (HSE06) which often provide more accurate band gap values.[4][8][15]

Calculation Parameters:

Plane-wave cutoff energy: A sufficiently high cutoff energy is chosen to ensure

convergence of the total energy.

k-point mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of

the k-point mesh must be converged.

Geometry Optimization: The atomic positions and lattice parameters are relaxed until the

forces on the atoms are below a certain threshold.

Band Structure Calculation: The electronic band structure is calculated along high-symmetry

directions in the first Brillouin zone. The band gap is determined as the energy difference

between the valence band maximum (VBM) and the conduction band minimum (CBM).

Factors Influencing the Band Gap
The electronic band gap of crystalline Sb₂S₃ is sensitive to several factors:

Crystallinity and Grain Size: Amorphous Sb₂S₃ has a wider band gap than its crystalline

counterpart. The band gap of crystalline films can also be influenced by the grain size.[16]

Temperature: The band gap of semiconductors generally decreases with increasing

temperature.

Pressure: Applying external pressure can significantly reduce the band gap of Sb₂S₃.[16]

Stoichiometry and Defects: Deviations from the ideal Sb:S stoichiometry and the presence of

intrinsic defects can introduce energy levels within the band gap, affecting its apparent value.

Visualizations
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Caption: Experimental workflow for determining the band gap of Sb₂S₃ thin films using UV-Vis

spectroscopy.
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Caption: Factors influencing the electronic band gap of crystalline Sb₂S₃.

Conclusion
The electronic band gap of crystalline Sb₂S₃ is a fundamental property that dictates its

suitability for various technological applications. This guide has provided a detailed summary of
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the reported experimental and theoretical band gap values, along with comprehensive

protocols for their determination. A thorough understanding of the methodologies and the

factors influencing the band gap is essential for the rational design and optimization of Sb₂S₃-

based materials and devices. The presented data and workflows serve as a valuable resource

for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Electronic Band Gap of Crystalline Sb₂S₃: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7820761#electronic-band-gap-of-crystalline-sb2s3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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